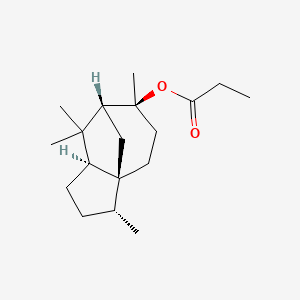
6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine is an organic compound that belongs to the class of naphthopyrans
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthopyran core: This can be achieved through a cyclization reaction involving naphthalene derivatives.
Introduction of the methyl group: This step might involve methylation reactions using reagents like methyl iodide.
Attachment of the nitrophenyl group: This can be done through nitration reactions followed by coupling with the naphthopyran core.
Amination: The final step involves introducing the amine group through reactions with amines or ammonia under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can convert nitro groups to amines.
Substitution: This includes nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Could be explored for its pharmacological properties.
Industry: Used in the development of materials with specific properties, such as dyes or pigments.
Mécanisme D'action
The mechanism of action of 6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine would depend on its specific interactions with molecular targets. This could involve binding to proteins or enzymes, altering their activity, or interacting with cellular membranes to affect cell function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-naphtho(1,2-b)pyran-2-amine: Lacks the methyl and nitrophenyl groups.
6-Methyl-2H-naphtho(1,2-b)pyran-2-amine: Lacks the nitrophenyl group.
N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine: Lacks the methyl group.
Uniqueness
The presence of both the methyl and nitrophenyl groups in 6-Methyl-N-(4-nitrophenyl)-2H-naphtho(1,2-b)pyran-2-amine may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets, making it distinct from its analogs.
Propriétés
Numéro CAS |
88989-00-8 |
|---|---|
Formule moléculaire |
C20H16N2O3 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
6-methyl-N-(4-nitrophenyl)-2H-benzo[h]chromen-2-amine |
InChI |
InChI=1S/C20H16N2O3/c1-13-12-14-6-11-19(21-15-7-9-16(10-8-15)22(23)24)25-20(14)18-5-3-2-4-17(13)18/h2-12,19,21H,1H3 |
Clé InChI |
YMROGFPIIFFMDI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C3=CC=CC=C13)OC(C=C2)NC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-hexan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12732350.png)






